molecular formula C9H9Cl2NO3S B2486577 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride CAS No. 1466712-63-9

3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride

Cat. No.: B2486577
CAS No.: 1466712-63-9
M. Wt: 282.14
InChI Key: LPXADVSLDCVFDA-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H9Cl2NO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the chlorination of 2-methyl-5-(methylcarbamoyl)benzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.

Scientific Research Applications

3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of a sulfonyl intermediate, which then undergoes further transformation depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(methylcarbamoyl)benzenesulfonyl chloride
  • 4-Chloro-2-methyl-5-(methylcarbamoyl)benzenesulfonyl chloride

Uniqueness

3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Biological Activity

3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride, known by its CAS number 1466712-63-9, is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and documented biological effects, particularly focusing on antibacterial, antifungal, anti-inflammatory, and analgesic activities.

  • Molecular Formula : C₉H₉Cl₂NO₃S
  • Molecular Weight : 282.14 g/mol
  • CAS Number : 1466712-63-9

The compound features a chlorinated aromatic ring with a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives that may exhibit biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of the corresponding benzene derivative with chlorosulfonic acid or sulfur dichloride. This process allows for the introduction of the sulfonyl chloride group, which can then be further modified to explore its biological activity.

Antibacterial Activity

Research indicates that compounds derived from sulfonyl chlorides can exhibit significant antibacterial properties. For instance, a study synthesized several Schiff base complexes from related sulfonyl compounds and tested them against various bacterial strains. Some of these complexes demonstrated notable antibacterial activity, suggesting that similar mechanisms may be present in this compound .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of related compounds has been documented in various studies. Sulfonamide derivatives often inhibit cyclooxygenase (COX) enzymes or modulate inflammatory pathways, which may also apply to this compound. These properties could position this compound as a candidate for further pharmacological exploration .

Case Studies and Research Findings

Several studies have investigated the biological activities of sulfonamide derivatives:

  • Antibacterial Studies : A study synthesized five Schiff base complexes from related sulfonyl compounds and found that some exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Antifungal Research : Compounds similar to this compound have been shown to possess antifungal properties in laboratory settings, indicating potential therapeutic applications .
  • Anti-inflammatory Effects : Research into sulfonamide derivatives has indicated their ability to reduce inflammation in animal models, suggesting that this compound may share similar mechanisms .

Properties

IUPAC Name

3-chloro-2-methyl-5-(methylcarbamoyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3S/c1-5-7(10)3-6(9(13)12-2)4-8(5)16(11,14)15/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXADVSLDCVFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)NC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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